Product packaging for Benzo[b][1,8]napthyridin-2(1H)-one(Cat. No.:CAS No. 112499-49-7)

Benzo[b][1,8]napthyridin-2(1H)-one

Cat. No.: B8750546
CAS No.: 112499-49-7
M. Wt: 196.20 g/mol
InChI Key: MMQLBTDCVNCJBE-UHFFFAOYSA-N
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Description

Context within Nitrogen-Containing Heterocyclic Systems Research

Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical and medicinal research. researchgate.netbenthamdirect.com Their structural diversity and ability to interact with biological targets have made them indispensable in the development of new therapeutic agents and functional materials. researchgate.netbenthamdirect.com The 1,8-naphthyridine (B1210474) nucleus, a key component of Benzo[b] researchgate.netresearchgate.netnaphthyridin-2(1H)-one, is a prominent member of this class, known for its versatile biological activities. researchgate.netbenthamdirect.com Research into these systems is driven by the need to discover novel molecular frameworks with enhanced properties and functionalities.

The fusion of a benzene (B151609) ring to the 1,8-naphthyridine core to form the benzo[b] researchgate.netresearchgate.netnaphthyridine structure creates a more complex and rigid system. This structural modification can significantly influence the compound's electronic properties, planarity, and potential for intermolecular interactions, thereby opening up new avenues for research and application. The synthesis of such fused systems often involves multi-step procedures, starting from precursors like 2-halonicotinic acid and appropriate aryl-amines. nih.gov

Significance of the 1,8-Naphthyridine Scaffold in Academic Investigations

The 1,8-naphthyridine scaffold has been recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netbenthamdirect.com This designation stems from its recurring presence in compounds exhibiting a wide array of biological activities. researchgate.netbenthamdirect.com The versatility in its synthesis and its reactivity allows for the creation of diverse libraries of derivatives for biological screening. tandfonline.com

The core 1,8-naphthyridine structure is a key building block in the design of compounds with a range of therapeutic potentials, including antimicrobial, anticancer, and antiviral activities. researchgate.net For instance, modifications at specific positions of the quinolone structure, which contains a 1,8-naphthyridine-like core, can convert antibacterial agents into potent anticancer analogs. researchgate.net The ability of the 1,8-naphthyridine scaffold to serve as a foundation for such a wide spectrum of biological activities underscores its importance in academic and industrial research. researchgate.nettandfonline.com

Biological Activities Associated with the 1,8-Naphthyridine Scaffold
Antimicrobial researchgate.netbenthamdirect.com
Anticancer researchgate.netbenthamdirect.com
Antiviral researchgate.netbenthamdirect.com
Anti-inflammatory benthamdirect.comtandfonline.com
Analgesic benthamdirect.comtandfonline.com
Antioxidant benthamdirect.comtandfonline.com
Antidepressant benthamdirect.comtandfonline.com
Anticonvulsant benthamdirect.comnih.gov
Anti-Alzheimer's benthamdirect.comnih.gov
Antihypertensive benthamdirect.comnih.gov
Antimalarial benthamdirect.comnih.gov

Overview of Advanced Research Trajectories for Benzo[b]researchgate.netresearchgate.netnaphthyridin-2(1H)-one and its Derivatives

Current research on Benzo[b] researchgate.netresearchgate.netnaphthyridin-2(1H)-one and its derivatives is focused on several key areas, aiming to exploit the unique properties of this fused heterocyclic system.

One significant research direction involves the synthesis of novel derivatives and their evaluation as modulators of multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net Studies have shown that certain benzo[b] researchgate.netresearchgate.netnaphthyridine derivatives can effectively reverse MDR in tumor cells, demonstrating more potent activity than some reference drugs. nih.gov This chemosensitizing property is a critical area of investigation for improving the efficacy of existing cancer therapies.

Another area of active research is the exploration of their potential as DNA interacting agents. nih.gov Docking studies have indicated that some benzo[b] researchgate.netresearchgate.netnaphthyridine derivatives preferentially bind to the AT-rich regions of double-stranded DNA. nih.gov Furthermore, these compounds have been observed to promote the photocleavage of plasmid DNA upon irradiation, suggesting potential applications in photodynamic therapy or as molecular probes for DNA. nih.gov

The development of efficient and environmentally friendly synthetic methods for benzo[b] researchgate.netresearchgate.netnaphthyridines is also a major focus. researchgate.netresearchgate.net Researchers are exploring one-pot, multi-component reactions catalyzed by various agents to produce these compounds in high yields under mild conditions. researchgate.netresearchgate.net These advancements in synthetic chemistry are crucial for making these complex molecules more accessible for further study and potential applications.

Advanced Research Areas for Benzo[b] researchgate.netresearchgate.netnaphthyridin-2(1H)-one Derivatives Key Findings References
Multidrug Resistance (MDR) ModulationDerivatives show potent chemosensitizing activity in cancer cells. nih.govresearchgate.net
DNA InteractionPreferential binding to AT-rich regions of DNA and photocleavage activity. nih.gov
Synthetic MethodologyDevelopment of efficient one-pot, multi-component synthesis routes. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B8750546 Benzo[b][1,8]napthyridin-2(1H)-one CAS No. 112499-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112499-49-7

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

1H-benzo[b][1,8]naphthyridin-2-one

InChI

InChI=1S/C12H8N2O/c15-11-6-5-9-7-8-3-1-2-4-10(8)13-12(9)14-11/h1-7H,(H,13,14,15)

InChI Key

MMQLBTDCVNCJBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=O)NC3=N2

Origin of Product

United States

Synthetic Methodologies for Benzo B 1 2 Naphthyridin 2 1h One and Structural Analogs

Established Synthetic Approaches

Traditional methods for the construction of the benzo[b] jchps.comnih.govnaphthyridine ring system have relied on well-established cyclo-condensation reactions and coupling protocols. These methods, while foundational, often require harsh reaction conditions.

Cyclo-condensation Reactions

Cyclo-condensation reactions are a cornerstone in the synthesis of quinolines and related nitrogen-containing heterocycles. Several classic name reactions have been adapted for the synthesis of benzo[b] jchps.comnih.govnaphthyridine derivatives.

Friedländer-type Annulation: The Friedländer synthesis is a widely used method for constructing quinoline (B57606) rings, which can be extended to the formation of benzo[b] jchps.comnih.govnaphthyridines. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. For instance, the reaction of 2-aminonicotinaldehyde with various acyclic and cyclic ketones can produce a range of 1,8-naphthyridine (B1210474) derivatives. acs.org A greener approach to the Friedländer condensation has been developed using water as a solvent and a catalytic amount of choline (B1196258) hydroxide, providing excellent yields of substituted 1,8-naphthyridines. nih.gov This method is operationally simple and allows for easy separation of the catalyst and product. nih.gov The use of ionic liquids as both catalyst and solvent has also been explored, with [Bmmim][Im] showing superior performance due to its basicity. acs.org

Combes, Pfitzinger, and Niementowski Reactions: While the direct application of the Combes, Pfitzinger, and Niementowski reactions specifically for Benzo[b] jchps.comnih.govnapthyridin-2(1H)-one is not extensively documented in the readily available literature, these methods are fundamental in quinoline synthesis and their principles can be extrapolated. The Pfitzinger reaction, for example, involves the condensation of isatin (B1672199) with a carbonyl compound to form a quinoline-4-carboxylic acid. researchgate.netijsr.net The Niementowski reaction condenses anthranilic acids with ketones to yield γ-hydroxyquinoline derivatives. nih.gov These established routes provide a conceptual basis for accessing precursors that could be further elaborated to the target benzo[b] jchps.comnih.govnaphthyridin-2(1H)-one core.

Ullmann-type Coupling Protocols

The Ullmann condensation is another classical method that has been employed in the synthesis of N-aryl bonds, a key step in constructing the benzo[b] jchps.comnih.govnaphthyridine framework. This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. For instance, the synthesis of 2-anilinonicotinic acid derivatives, which are precursors to benzo[b] jchps.comnih.govnaphthyridones, has been achieved through the Ullmann condensation of 2-chloronicotinic acid with various anilines. researchgate.net More recent advancements have focused on developing chemoselective intramolecular S-arylation of thioamides using copper catalysis to synthesize novel iminobenzothiolanes, demonstrating the ongoing utility and evolution of Ullmann-type reactions. nih.gov A three-step procedure starting from a 2-halonicotinic acid and a suitable arylamine has been used to prepare a series of benzo[b] jchps.comnih.govnaphthyridine derivatives. researchgate.netnih.gov

Modern and Efficient Synthetic Strategies

Contemporary synthetic chemistry prioritizes efficiency, atom economy, and environmental compatibility. In this context, one-pot reactions, multi-component reactions, cascade annulations, and microwave-assisted synthesis have emerged as powerful tools for the construction of complex molecules like benzo[b] jchps.comnih.govnaphthyridin-2(1H)-one.

One-Pot and Multi-Component Reaction Design

A facile and efficient one-pot, three-component procedure for preparing functionalized benzo[b] jchps.comnih.govnaphthyridine derivatives involves the reaction of 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, and enaminones catalyzed by L-proline. docksci.com This method is noted for being environmentally friendly and providing good yields through a convenient operation. docksci.com Another approach describes a three-component reaction of 2-chloroquinoline-3-carbaldehyde, malononitrile (B47326) or cyanoacetamide, and ammonium (B1175870) acetate (B1210297) using a Brønsted base in a protic solvent. researchgate.netresearchgate.net Bismuth(III) chloride has also been used to catalyze the one-pot synthesis of benzo[b] jchps.comnih.govnaphthyridines from 2-amino-4-methylquinoline, aromatic aldehydes, and malononitrile at room temperature, resulting in high yields. researchgate.nettaylorfrancis.com

Catalyst/ReagentsStarting MaterialsProductYield (%)Ref
L-proline2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, enaminonesFunctionalized benzo[b] jchps.comnih.govnaphthyridine derivativesGood docksci.com
Brønsted base2-chloroquinoline-3-carbaldehyde, malononitrile/cyanoacetamide, ammonium acetateFunctionalized benzo[b] jchps.comnih.govnaphthyridine derivativesNot Specified researchgate.netresearchgate.net
Bismuth(III) chloride2-amino-4-methylquinoline, aromatic aldehydes, malononitrileVarious benzo[b] jchps.comnih.govnaphthyridinesHigh researchgate.nettaylorfrancis.com

Cascade Annulation Methods

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These elegant strategies allow for the rapid construction of complex molecular architectures from simple starting materials.

An unprecedented family of dihydrobenzo[b] jchps.comnih.govnaphthyridine-ylidene-pyrrolidinetriones has been synthesized through a metal-free intermolecular cascade annulation. nih.govrsc.orgrsc.orgresearchgate.netnih.gov This reaction proceeds via a 1,4-Michael addition of aminomaleimides to ortho-halogenated quinolone chalcones, followed by an intermolecular cascade involving aniline (B41778) fragment transfer and an SNAr process. nih.govrsc.orgrsc.orgresearchgate.netnih.gov This discovery provides a novel and efficient route to complex fused heterocyclic systems. nih.govrsc.orgrsc.orgresearchgate.netnih.gov

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult to perform under conventional heating. jchps.comipindexing.comnih.gov

A notable application of this technology is the one-pot, three-component synthesis of 5,6-dihydro-naphtho[g]benzo[b] jchps.comnih.govnaphthyridine derivatives. jchps.comipindexing.com This reaction utilizes 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium acetate under microwave irradiation in the presence of a sodium hydride catalyst. jchps.comipindexing.com This method offers a rapid and facile route to these fused systems. jchps.comipindexing.com Microwave irradiation has also been successfully employed in combination with chloramine-T for the synthesis of 1,2,4-triazolo[4,3-a] jchps.comnih.govnaphthyridines in good yields and high purity. researchgate.net Furthermore, the synthesis of 4-azetidinone derivatives of 1,8-naphthyridine has been achieved through microwave-assisted cyclization. rasayanjournal.co.in

Starting MaterialsProductConditionsRef
2-chloroquinoline-3-carbaldehydes, 1-tetralone, ammonium acetate5,6-dihydro-naphtho[g]benzo[b] jchps.comnih.govnaphthyridine derivativesNaH, DMF, Microwave jchps.comipindexing.com
Aryl aldehyde 3-(m-chlorophenyl)-1,8-naphthyridin-2-ylhydrazones1,2,4-triazolo[4,3-a] jchps.comnih.govnaphthyridinesChloramine-T, Microwave researchgate.net
7-amino substituted-2-methyl-1,8-naphthyridin-4-ol derivatives, Chloroacetyl chloride4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-onesMild base, Microwave rasayanjournal.co.in

Catalytic Systems in Benzo[b]nih.govnih.govnaphthyridin-2(1H)-one Synthesis

The construction of the benzo[b] nih.govnih.govnaphthyridin-2(1H)-one ring system often relies on catalytic methods to enhance reaction efficiency, control selectivity, and promote the formation of complex molecular architectures from simpler precursors. Both organocatalysis and metal-based catalysis have proven to be powerful tools in this regard.

Organocatalysis Applications (e.g., L-Proline, Brønsted Bases)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a green and powerful strategy in organic synthesis. For the synthesis of benzo[b] nih.govnih.govnaphthyridine derivatives, both acidic and basic organocatalysts have been effectively utilized.

L-Proline: This naturally occurring amino acid has been successfully employed as a catalyst in the multicomponent synthesis of functionalized benzo[b] nih.govnih.govnaphthyridine derivatives. A notable example is the one-pot, three-component reaction between 2-chloroquinoline-3-carbaldehyde, various 1,3-dicarbonyl compounds, and enaminones. nih.gov This method is lauded for its operational simplicity, environmental friendliness, and good product yields. nih.gov The reaction proceeds efficiently in the presence of a catalytic amount of L-proline, showcasing the versatility of this organocatalyst in constructing complex heterocyclic systems.

Brønsted Bases: Basic organocatalysts, particularly Brønsted bases, play a crucial role in promoting key bond-forming steps in the synthesis of naphthyridine cores. An eco-friendly and metal-free approach for the synthesis of tetrahydrodibenzo[b,g] nih.govnih.govnaphthyridin-1(2H)-ones involves a base-promoted 1,4-Michael addition/SNAr tandem annulation reaction. rsc.org In this process, cyclic enaminones react with quinoline-derived dipolarophiles, and the base is essential for the initial deprotonation to generate the nucleophilic species that initiates the cascade reaction. rsc.org This strategy highlights the utility of Brønsted bases in facilitating tandem reactions to build complex fused heterocyclic systems with good functional group tolerance. rsc.org

Another relevant example is the use of a Brønsted base in a protic solvent to catalyze the one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, malononitrile or cyanoacetamide, and ammonium acetate to furnish benzo[b] nih.govnih.govnaphthyridine derivatives.

Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Reactions)

Transition-metal catalysis, particularly with palladium, offers a broad spectrum of transformations for the synthesis of complex aromatic and heterocyclic compounds. While direct palladium-catalyzed synthesis of the parent Benzo[b] nih.govnih.govnaphthyridin-2(1H)-one is not extensively documented, palladium-catalyzed cross-coupling and cyclization reactions are pivotal in constructing its analogs and the broader class of benzo[b]naphthyridines.

Palladium catalysts are instrumental in forming key C-C and C-N bonds. For instance, palladium-catalyzed reactions are efficient for the synthesis of various benzodiazepine (B76468) derivatives, which share some structural motifs with the target compound. mdpi.com These reactions include hydroamination, amination, C–H arylation, N-arylation, and the Buchwald–Hartwig reaction. mdpi.com Such methodologies could potentially be adapted for the final cyclization step or for the introduction of substituents onto the benzo[b] nih.govnih.govnaphthyridine core.

A study on the synthesis of 2-phenylbenzo[b] nih.govnih.govnaphthyridin-4(1H)-ones utilized a palladium catalyst, Pd(PPh₃)₄, for the coupling of various amines with a suitable precursor. The optimization of the reaction conditions found that 10 mol% of the palladium catalyst with potassium carbonate as a base in DMF at 120 °C provided good yields of the desired products.

Regioselectivity and Chemoselectivity Considerations in Synthetic Pathways

The synthesis of a specific isomer like Benzo[b] nih.govnih.govnaphthyridin-2(1H)-one from multifunctional precursors requires precise control over regioselectivity and chemoselectivity.

Regioselectivity: This is a critical factor in reactions like the Friedländer annulation, a classical and widely used method for synthesizing quinolines and naphthyridines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The orientation of the cyclization can lead to different isomers. For instance, in the synthesis of substituted 1,8-naphthyridines from 2-aminonicotinaldehyde, the regioselectivity of the condensation with an unsymmetrical ketone is a key consideration. nih.gov The choice of catalyst and reaction conditions can influence which enolate is formed and, consequently, the final product's isomeric structure. The development of regioselective multi-component reactions, often under green conditions, has been a significant advancement in controlling the outcome of such syntheses. nih.govrsc.orgresearchgate.net

Chemoselectivity: In the context of synthesizing complex molecules like benzo[b] nih.govnih.govnaphthyridin-2(1H)-one analogs, which often bear multiple functional groups, chemoselectivity is paramount. This refers to the ability to react with one functional group in the presence of others. For example, in the L-proline-catalyzed three-component reaction mentioned earlier, the catalyst must selectively activate the reactants to ensure the desired cascade of reactions occurs without side reactions involving the various functional groups present on the starting materials. nih.gov Similarly, in metal-catalyzed cross-coupling reactions, the catalyst's choice and the ligand environment are crucial for selectively activating a specific C-H or C-X bond for functionalization while leaving other potentially reactive sites untouched.

Mechanistic Investigations of Reactions Involving Benzo B 1 2 Naphthyridin 2 1h One Precursors

Elucidation of Reaction Pathways and Intermediates

The formation of benzo[b] researchgate.netnih.govnaphthyridin-2(1H)-one and its derivatives often proceeds through multi-step sequences or one-pot multi-component reactions. The elucidation of these pathways involves the identification of key intermediates and the sequence of bond-forming and-breaking events.

One common and effective strategy for constructing such complex heterocyclic systems is through multi-component reactions (MCRs) . For instance, a related benzo[c]pyrazolo uni-rostock.deresearchgate.netnaphthyridine system is synthesized through a regioselective "on-water" reaction. The proposed mechanism for this transformation involves a series of well-established organic reactions:

Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation of isatin (B1672199) with malononitrile (B47326), forming an arylidene intermediate.

Michael Addition: This is followed by a Michael addition of 3-aminopyrazole (B16455) to the activated double bond of the arylidene.

Cyclization and Aromatization: The resulting intermediate undergoes basic hydrolysis, intramolecular cyclization, decarboxylation, and finally aromatization to yield the target naphthyridine. nih.gov

This sequence highlights a common strategy where the careful choice of starting materials allows for a cascade of reactions to build the final heterocyclic core in a single pot.

Another powerful approach involves tandem reactions , where multiple transformations occur sequentially without the isolation of intermediates. An example is the synthesis of functionalized tetrahydrodibenzo[b,g] researchgate.netnih.govnaphthyridin-1(2H)-ones. This process is achieved through a base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. The key steps are a 1,4-Michael addition followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) tandem annulation reaction . rsc.org

The synthesis of benzo[b] researchgate.netnih.govnaphthyridin-4(1H)-ones, a closely related isomer, has been achieved through a [5+1] cyclization of 1-(2-chloroquinolin-3-yl)-3-phenylprop-2-yn-1-ones with various amines. uni-rostock.de The optimization of these reactions often provides clues about the mechanism. For example, the choice of catalyst, base, solvent, and temperature significantly impacts the reaction outcome, suggesting the involvement of specific intermediates whose stability and reactivity are influenced by these conditions. uni-rostock.de In some cases, a palladium catalyst like Pd(PPh₃)₄ is crucial for achieving good yields, indicating a catalytic cycle likely involving oxidative addition, migratory insertion, and reductive elimination steps. uni-rostock.de

The classic Friedländer annulation is another cornerstone in the synthesis of naphthyridines and their benzo-fused analogs. organic-chemistry.org This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. The mechanism is believed to proceed through the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the new pyridine (B92270) ring.

A proposed reaction pathway for the synthesis of a related 1,8-naphthyridine (B1210474) derivative is detailed below:

StepReaction TypeDescription
1Knoevenagel CondensationAn initial condensation between an o-aminoaryl aldehyde and a methylene-active compound.
2Michael AdditionAddition of a nucleophile to an activated intermediate.
3Intramolecular CyclizationRing formation to build the heterocyclic core.
4Dehydration/AromatizationElimination of a water molecule to form the stable aromatic system.

Computational Approaches to Reaction Mechanism Understanding (e.g., Quantum Chemical Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for gaining deeper insight into the mechanisms of complex organic reactions. These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction energy profile.

For the synthesis of 1,8-naphthyridines via the Friedländer reaction, DFT calculations have been employed to elucidate the plausible reaction mechanism and the role of catalysts. acs.org These studies can map out the entire reaction pathway, identifying the rate-determining step and explaining the observed regioselectivity. The calculations can also shed light on the role of hydrogen bonding and other non-covalent interactions in stabilizing transition states and intermediates, which is particularly important in catalyzed reactions. acs.org

In the study of a novel heteroannulated chromone (B188151) derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netrsc.orgnaphthyridine-6(5H),8-dione, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to investigate the equilibrium geometry of the molecule. researchgate.net Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as Natural Bond Orbital (NBO) analysis, provide insights into the electronic structure and reactivity of the molecule. researchgate.netresearchgate.net Such computational studies can predict various molecular properties that are in good agreement with experimental data. researchgate.net

A summary of the types of information obtained from computational studies on related naphthyridine derivatives is presented in the table below:

Computational MethodInformation ObtainedRelevance to Mechanism
DFT Geometry Optimization Equilibrium geometries of reactants, intermediates, and transition states.Provides the 3D structure of key species along the reaction pathway.
Frequency Calculations Characterization of stationary points as minima (reactants, intermediates, products) or first-order saddle points (transition states).Confirms the nature of the calculated structures and provides zero-point vibrational energies.
Transition State Search Location of the highest energy point along the reaction coordinate between two minima.Identifies the structure of the transition state, which is crucial for understanding the reaction barrier.
Intrinsic Reaction Coordinate (IRC) Calculation of the minimum energy path connecting a transition state to its corresponding reactant and product.Confirms that a found transition state correctly connects the intended reactant and product.
NBO Analysis Study of charge distribution, orbital interactions, and donor-acceptor interactions.Helps to understand the electronic nature of the bonding changes during the reaction.
HOMO-LUMO Analysis Determination of the frontier molecular orbitals and the energy gap.Provides insights into the chemical reactivity and the sites of electrophilic and nucleophilic attack. researchgate.net

While specific DFT studies on the formation of Benzo[b] researchgate.netnih.govnaphthyridin-2(1H)-one are not widely available, the principles and methodologies applied to closely related systems provide a robust framework for understanding its synthesis. For example, DFT studies on pyrrolo[1',5'-a]-1,8-naphthyridine derivatives have been used to investigate the synthetic mechanisms. ias.ac.in These computational approaches are powerful predictive tools that complement experimental studies, offering a molecular-level understanding of reaction pathways that is often difficult to obtain through experimentation alone.

Structural Diversification and Derivatization Strategies of Benzo B 1 2 Naphthyridin 2 1h One

Functionalization at Core Ring Positions

The core structure of Benzo[b]naphthyridin-2(1H)-one offers several sites amenable to functionalization, with the N1, C3, C7, and C8 positions being of particular importance. Substitutions at these positions can significantly influence the molecule's electronic properties, solubility, and biological activity.

Alkylation and arylation at the N1 position are common strategies to introduce steric bulk and modify the hydrogen-bonding capabilities of the lactam nitrogen. For instance, N1-alkylation can be achieved using various alkyl halides in the presence of a base.

The C3 position, being part of an enamine-like system, is reactive towards electrophilic substitution. This allows for the introduction of various functional groups, including acyl and halogen moieties, which can serve as handles for further derivatization.

Modifications at the C7 and C8 positions on the benzo ring are typically accomplished through electrophilic aromatic substitution reactions. Nitration, halogenation, and sulfonation can introduce functional groups that modulate the electronic nature of the aromatic system and provide points for further chemical transformations.

PositionType of FunctionalizationReagents and Conditions
N1 AlkylationAlkyl halides, Base (e.g., K2CO3, NaH), DMF
C3 AcylationAcid chlorides/anhydrides, Lewis acid catalyst
C7/C8 NitrationHNO3/H2SO4
C7/C8 HalogenationNBS, NCS, Br2, I2

Construction of Fused Ring Systems and Polycyclic Derivatives

The planar nature of the Benzo[b]naphthyridin-2(1H)-one scaffold makes it an excellent building block for the construction of larger, polycyclic aromatic systems. These extended π-systems often exhibit interesting photophysical and electronic properties.

Benzo- and Naphtho-Fused Derivatives

The fusion of additional benzene (B151609) or naphthalene (B1677914) rings to the Benzo[b]naphthyridin-2(1H)-one core can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions of appropriately substituted precursors. These annulations extend the aromatic system, leading to bathochromic shifts in absorption and emission spectra, a property that is highly desirable for applications in organic electronics and fluorescence imaging.

Heterocycle Fusion

The incorporation of other heterocyclic rings, such as thiophene (B33073), pyrazole (B372694), or indene, can introduce heteroatoms that can act as coordination sites for metal ions or participate in hydrogen bonding interactions. The fusion of a thiophene ring, for example, can enhance the electron-donating properties of the system, while a fused pyrazole can introduce both hydrogen bond donor and acceptor sites.

Synthesis of Benzo[b]naphthyridine-Ylidene-Pyrrolidinetriones

A notable class of derivatives involves the condensation of Benzo[b]naphthyridin-2(1H)-one with ninhydrin (B49086) or its analogues to form Benzo[b]naphthyridine-ylidene-pyrrolidinetriones. This reaction creates a highly conjugated system with a central electron-deficient pyrrolidinetrione ring flanked by the electron-rich Benzo[b]naphthyridinone moiety.

Incorporation into Biomolecular Scaffolds

The unique structural and photophysical properties of Benzo[b]naphthyridin-2(1H)-one have prompted its investigation as a component of biomolecular mimics and probes.

The planar, aromatic nature of the scaffold makes it an attractive candidate for use as a surrogate for natural nucleobases in synthetic nucleic acid analogues. Its ability to intercalate into DNA or RNA duplexes is also a subject of interest.

Furthermore, the Benzo[b]naphthyridin-2(1H)-one core can be incorporated into the backbone of peptide nucleic acids (PNAs), where it can introduce conformational constraints and potentially enhance binding affinity and specificity to target nucleic acid sequences.

Synthesis of Specific Functionalized Derivatives

To fine-tune the properties of Benzo[b]naphthyridin-2(1H)-one for specific applications, a variety of functionalized derivatives have been synthesized.

Carboxamides can be prepared by coupling carboxylic acid-functionalized Benzo[b]naphthyridin-2(1H)-ones with amines. These derivatives are of interest due to the prevalence of the amide bond in biological systems and its ability to participate in hydrogen bonding.

Sulfonamides are another important class of derivatives, often synthesized by reacting a sulfonic acid-substituted Benzo[b]naphthyridin-2(1H)-one with an amine or by reacting an amino-functionalized core with a sulfonyl chloride. The sulfonamide group can act as a bioisostere for a carboxylic acid and can modulate the acidity and solubility of the parent molecule.

Schiff's bases , or imines, are formed by the condensation of an amino-substituted Benzo[b]naphthyridin-2(1H)-one with an aldehyde or ketone. These dynamic covalent bonds can be reversible under certain conditions, making them useful for the development of responsive materials and sensors.

Derivative TypeSynthetic PrecursorsKey Functional Group
Carboxamides Carboxylic acid-functionalized core + Amine-C(O)NHR
Sulfonamides Sulfonic acid-functionalized core + Amine-S(O)2NHR
Schiff's Bases Amino-functionalized core + Aldehyde/Ketone-N=CHR

Investigation of Biological Activities and Molecular Interaction Mechanisms

Anti-Cancer Research Perspectives

The quest for novel and effective anti-cancer agents has led researchers to explore the cytotoxic potential of benzo[b]naphthyridin-2(1H)-one and its derivatives. The anti-cancer properties of these compounds are being investigated through various mechanistic pathways, including the disruption of fundamental cellular processes like DNA replication, cell cycle progression, and signal transduction.

One of the primary mechanisms by which many anti-cancer drugs exert their effect is by interfering with DNA replication and repair in rapidly dividing cancer cells. Topoisomerases are crucial enzymes in this process, responsible for managing the topological state of DNA.

Some derivatives of 1,8-naphthyridine (B1210474) have been identified as inhibitors of DNA topoisomerase II. The mechanism of action for these compounds often involves the stabilization of the enzyme-DNA covalent complex, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks, ultimately triggering apoptosis. For instance, the structurally related ellipticine (B1684216) is a potent anti-tumor agent known to function through DNA intercalation and inhibition of topoisomerase II. Furthermore, certain dibenzo[c,h]naphthyridinone derivatives have been shown to act as topoisomerase I inhibitors.

While the broader class of naphthyridines has demonstrated the ability to intercalate into DNA, specific and detailed studies confirming this mechanism for Benzo[b]naphthyridin-2(1H)-one are not extensively available in the current body of peer-reviewed literature.

Disruption of the normal cell cycle and induction of programmed cell death (apoptosis) are key strategies in cancer therapy. A novel dihydrobenzofuro[4,5-b]naphthyridin-6-one derivative, MHY-449, has been shown to inhibit the growth of human lung cancer cells in a time- and concentration-dependent manner. Treatment with MHY-449 was found to induce cell cycle arrest at the S phase. This arrest was associated with an increase in the sub-G1 fraction, indicating the induction of apoptosis.

The pro-apoptotic effect of MHY-449 was further evidenced by alterations in the ratio of Bax/Bcl-2 protein expression, leading to a loss of mitochondrial membrane potential. These events subsequently trigger the caspase cascade, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP). The apoptotic cell death induced by this derivative could be inhibited by a pan-caspase inhibitor, confirming the caspase-dependent pathway. Furthermore, the study revealed that MHY-449 downregulates the phosphorylation of Akt, a key protein in cell survival pathways.

Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. As such, they are attractive targets for therapeutic intervention.

Some naphthyridinone derivatives have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis. A patent has disclosed naphthyridinone compounds that inhibit Aurora kinase enzymes, suggesting their potential in treating proliferative diseases like cancer. However, specific research detailing the inhibitory activity of Benzo[b]naphthyridin-2(1H)-one against Aurora kinases is limited.

The c-Met receptor tyrosine kinase and the Ras protein are other important targets in cancer therapy. While inhibitors for these targets are actively being developed, there is currently a lack of specific published research demonstrating the direct inhibition of c-Met tyrosine kinase or Ras protein by Benzo[b]naphthyridin-2(1H)-one.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibition of angiogenesis is a validated strategy in cancer treatment. Currently, there is a lack of specific scientific literature investigating the anti-angiogenic properties and mechanisms of Benzo[b]naphthyridin-2(1H)-one.

Anti-Infective Research (Antibacterial, Antifungal)

In addition to anti-cancer research, the benzo[b]naphthyridin-2(1H)-one scaffold has been explored for its potential to combat infectious diseases.

Derivatives of the broader 1,8-naphthyridine class have a well-established history as antibacterial agents, with nalidixic acid being a notable early example. Some benzo[b]naphthyridine derivatives have also demonstrated antibacterial activity. The marine alkaloid aaptamine, which contains a benzo[de]naphthyridine core, has been shown to possess antibacterial properties.

Due to the limited availability of specific MIC data for Benzo[b]naphthyridin-2(1H)-one, a data table for its antibacterial activity cannot be provided at this time.

Antifungal Efficacy Studies

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Derivatives of Benzo[b]naphthyridin-2(1H)-one have been investigated for their potential to address this challenge. Studies have demonstrated that certain structural modifications to this core scaffold can lead to potent antifungal activity.

For instance, a series of 7-chloro-4-substituted-1-((5-substituted-1,3,4-oxadiazol-2-yl)methyl)-naphthyridin-2(1H)-one derivatives have been synthesized and evaluated for their in vitro antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus. The results indicated that the nature of the substituent on the 1,3,4-oxadiazole (B1194373) ring significantly influences the antifungal potency.

Efflux Pump Modulation and Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major obstacle in the effective treatment of both bacterial and fungal infections, as well as in cancer chemotherapy. Efflux pumps, which actively transport antimicrobial agents out of the cell, are a primary mechanism of MDR. The Benzo[b]naphthyridin-2(1H)-one scaffold has emerged as a promising platform for the development of efflux pump inhibitors (EPIs).

Research has focused on the ability of these compounds to potentiate the activity of existing antibiotics against resistant bacterial strains. For example, certain derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby restoring the efficacy of fluoroquinolone antibiotics. The mechanism of action is believed to involve the binding of the naphthyridinone derivative to the efflux pump, either competitively or non-competitively, preventing the expulsion of the antibiotic.

Anti-Inflammatory and Immunomodulatory Research

Chronic inflammation is implicated in a wide range of diseases, creating a demand for new anti-inflammatory agents. Benzo[b]naphthyridin-2(1H)-one derivatives have been explored for their potential to modulate inflammatory pathways.

Studies have investigated the ability of these compounds to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action is thought to involve the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.

Enzyme Inhibition Studies (e.g., Acetylcholine Esterase, HIV-1 Ribonuclease H)

The versatility of the Benzo[b]naphthyridin-2(1H)-one scaffold extends to the inhibition of various enzymes implicated in disease.

Acetylcholinesterase (AChE) Inhibition:

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy. Certain Benzo[b]naphthyridin-2(1H)-one derivatives have been designed and synthesized as potential AChE inhibitors. Molecular modeling studies have been employed to understand the binding interactions between these inhibitors and the active site of the enzyme, guiding the design of more potent compounds.

HIV-1 Ribonuclease H (RNase H) Inhibition:

The reverse transcriptase enzyme of the human immunodeficiency virus-1 (HIV-1) is a critical target for antiretroviral therapy. This enzyme possesses both DNA polymerase and ribonuclease H (RNase H) activity. While numerous inhibitors of the polymerase function exist, the development of RNase H inhibitors has been more challenging. Benzo[b]naphthyridin-2(1H)-one derivatives have been identified as a promising class of HIV-1 RNase H inhibitors. These compounds typically feature a metal-chelating pharmacophore that is essential for their inhibitory activity, as they target the two-metal-ion catalytic center of the RNase H active site.

Receptor Ligand Research (e.g., CB2 Receptor Agonism)

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is considered a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases, without the psychoactive effects associated with CB1 receptor activation. Research has identified Benzo[b]naphthyridin-2(1H)-one derivatives as potent and selective CB2 receptor agonists.

Structure-activity relationship (SAR) studies have been conducted to optimize the affinity and efficacy of these compounds for the CB2 receptor. These studies have revealed that specific substitutions on the naphthyridinone core are crucial for achieving high selectivity and potency. The development of such agonists holds promise for the treatment of conditions where CB2 receptor activation is beneficial.

Fluorescent Probe Development for Cellular Applications (e.g., Organelle Polarity Sensing)

The inherent fluorescence of the Benzo[b]naphthyridin-2(1H)-one scaffold has been harnessed for the development of novel fluorescent probes for cellular imaging. These probes can be designed to target specific organelles and respond to changes in the local microenvironment, such as polarity.

For example, by introducing specific functional groups, researchers have developed Benzo[b]naphthyridin-2(1H)-one-based probes that exhibit solvatochromism, meaning their fluorescence emission spectrum shifts depending on the polarity of the surrounding solvent. This property allows for the real-time monitoring of polarity changes within cellular organelles, providing valuable insights into cellular processes and stress responses.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Structural Modifications with Observed Biological Activities

Structure-activity relationship (SAR) studies have been pivotal in understanding how chemical modifications to the benzo[b] ebi.ac.uknih.govnaphthyridin-2(1H)-one core influence its biological profile. Key areas of investigation have included its application as a scaffold for cannabinoid receptor 2 (CB2) agonists and as a modulator of multidrug resistance (MDR).

In the pursuit of selective CB2 receptor agonists, researchers have extensively studied 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives. ebi.ac.uk The core structure was modified at the N-1 and C-3 positions to probe the chemical space for optimal receptor binding and selectivity. The introduction of a benzyl (B1604629) group at the N-1 position and a carboxy-4-methylcyclohexylamide substituent at the C-3 position resulted in a compound with subnanomolar affinity for the CB2 receptor and a high selectivity ratio over the CB1 receptor. ebi.ac.uk This derivative demonstrated a CB2-mediated inhibitory effect on human basophil activation and induced a dose-dependent decrease in cell viability in human T cell leukemia (Jurkat) cell lines. ebi.ac.uk

Further studies on this scaffold confirmed that the 1,8-naphthyridin-2(1H)-on-3-carboxamide framework is highly suitable for developing potent CB2 agonists. ebi.ac.uk The anti-proliferative properties of these ligands were also investigated, revealing that they inhibit the proliferation of several cancer cell lines. nih.gov Specifically, in the DU-145 prostate cancer cell line, these ligands were shown to exert their anti-proliferative action through a CB2-mediated pathway and also to decrease the expression levels of the CB2 receptor itself. nih.gov

Beyond cannabinoid receptor modulation, other benzo[b]-1,8-naphthyridine derivatives have been synthesized and evaluated as multidrug resistance (MDR) modulators in cancer therapy. nih.gov A series of derivatives with various side-chains and substituents were prepared and tested for their ability to reverse MDR in a mouse T-lymphoma cell line. nih.gov Many of these compounds demonstrated more effective MDR reversal than reference drugs like verapamil (B1683045) and propranolol, highlighting the potential of this scaffold in overcoming drug resistance in tumors. nih.gov

Table 1: SAR Findings for Benzo[b] ebi.ac.uknih.govnaphthyridin-2(1H)-one Derivatives

Scaffold/Derivative Modification Position(s) Key Substituents Observed Biological Activity Reference(s)

Elucidation of Pharmacophore Features

The pharmacophore of a drug molecule defines the essential spatial arrangement of features necessary for its biological activity. For the benzo[b] ebi.ac.uknih.govnaphthyridin-2(1H)-one series, distinct pharmacophoric features have been identified for different biological targets.

For the CB2-selective agonists, the pharmacophore can be deconstructed into several key components based on the 1,8-naphthyridin-2(1H)-on-3-carboxamide scaffold:

The Central Scaffold: The rigid, planar 1,8-naphthyridin-2(1H)-one core serves as the foundational element, correctly orienting the key interacting substituents.

The N-1 Substituent: A substituent at the N-1 position, such as a benzyl group, is crucial for interaction with the receptor. This group likely occupies a specific hydrophobic pocket within the binding site.

The C-3 Carboxamide Moiety: The carboxamide group at the C-3 position is a critical feature, acting as a hydrogen bond donor and acceptor. The nature of the amide substituent (e.g., a substituted cycloalkyl group) significantly influences affinity and selectivity. ebi.ac.uk

These features collectively create a molecule with the precise shape and electronic properties to bind effectively and selectively to the CB2 receptor.

For the MDR modulating benzo[b]-1,8-naphthyridine derivatives, the pharmacophore appears to be based on a tricyclic planar structure capable of intercalating into DNA or interacting with efflux pumps like P-glycoprotein. researchgate.net The presence of branched side chains enhances this activity, suggesting that these extensions interact with specific regions of the biological target to inhibit its function. nih.gov

Rational Design Principles for Enhanced Activity and Selectivity

The development of advanced benzo[b] ebi.ac.uknih.govnaphthyridin-2(1H)-one derivatives has been guided by principles of rational drug design, leveraging SAR data and structural biology insights.

The design of highly selective CB2 agonists from the 1,8-naphthyridin-2(1H)-on-3-carboxamide series is a prime example of successful rational design. ebi.ac.uk Starting from a lead series of 1,8-naphthyridin-4(1H)-ones, researchers moved the carbonyl group to the 2-position, creating the 2(1H)-one scaffold. This strategic change, combined with systematic exploration of substituents at the N-1 and C-3 positions, led to compounds with significantly improved CB2 affinity and selectivity. ebi.ac.uk The design process involved creating a library of analogs to map the structure-activity landscape, ultimately identifying combinations of substituents that maximized the desired pharmacological properties while minimizing off-target effects. ebi.ac.uknih.gov

This rational approach also extends to exploring alternative heterocyclic cores while maintaining the essential pharmacophoric elements. Researchers have successfully designed novel CB2 ligands based on quinolin-2(1H)-one and 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide scaffolds, demonstrating the transferability of the design principles derived from the original benzo[b] ebi.ac.uknih.govnaphthyridin-2(1H)-one series. nih.gov

For enhancing MDR reversal activity, the design principle involves attaching various side chains to the core benzo[b]-1,8-naphthyridine structure. nih.gov The aim is to create molecules that can effectively compete with chemotherapeutic drugs for binding to efflux pumps, thereby restoring the sensitivity of cancer cells to treatment. The selection of these side chains is based on optimizing interactions with the target protein, a process that can be further refined using computational modeling and docking studies.

Advanced Analytical and Computational Methodologies in Benzo B 1 2 Naphthyridin 2 1h One Research

Spectroscopic Characterization Techniques for Structural Elucidation

The foundational step in the investigation of any novel compound is the unambiguous confirmation of its chemical structure. For Benzo[b] rsc.orgnih.govnaphthyridin-2(1H)-one and its analogues, a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is indispensable.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the case of Benzo[b] rsc.orgnih.govnaphthyridin-2(1H)-one, the most characteristic absorption band would be that of the lactam (cyclic amide) carbonyl group (C=O), which is expected to appear in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam would also be a key diagnostic peak, typically observed as a broad band around 3200 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present in the spectrum. For various synthesized naphthyridine derivatives, FT-IR spectroscopy has been routinely used to confirm the presence of key functional groups. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass with high precision, which allows for the calculation of the molecular formula. For example, in the characterization of novel benzo[b] rsc.orgnih.govnaphthyridines, mass spectrometry is used to confirm the molecular weight of the synthesized compounds. rsc.orguni-rostock.de

Technique Key Information Provided Typical Application in Benzo[b] rsc.orgnih.govnaphthyridin-2(1H)-one Research
¹H NMRInformation about the number, environment, and connectivity of protons.Elucidation of the substitution pattern on the aromatic rings.
¹³C NMRInformation about the number and type of carbon atoms.Confirmation of the carbon skeleton and presence of key functional groups like carbonyls.
IR SpectroscopyIdentification of functional groups.Confirmation of the lactam ring (C=O and N-H stretching).
Mass SpectrometryDetermination of molecular weight and elemental composition.Confirmation of the identity and purity of synthesized compounds.

X-ray Crystallography for Precise Structural Determination

For derivatives of the benzo[b] rsc.orgnih.govnaphthyridine scaffold, X-ray crystallography has been instrumental in confirming their structures. For example, the crystal structure of 1-(2-Chlorobenzyl)-2-phenylbenzo[b] rsc.orgnih.govnaphthyridin-4(1H)-one revealed a triclinic crystal lattice and showed that the heterocyclic system was planar, with the phenyl group twisted out of the plane. ijpsonline.com Such detailed structural information is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with improved properties. Although a crystal structure for the parent Benzo[b] rsc.orgnih.govnaphthyridin-2(1H)-one is not prominently reported, the application of this technique to its derivatives underscores its importance in the field.

Molecular Docking and In Silico Screening Studies

Computational methods, particularly molecular docking and in silico screening, have become indispensable tools in modern drug discovery and materials science. These techniques allow researchers to predict how a ligand, such as a Benzo[b] rsc.orgnih.govnaphthyridin-2(1H)-one derivative, might interact with a biological target (e.g., a protein or nucleic acid) at the molecular level.

Ligand-Protein Interaction Analysis

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. This provides insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, molecular docking studies on benzo[h] rsc.orgnih.govnaphthyridin-2(1H)-one analogues, an isomeric form, were used to explore their conformations within the active site of the mTOR protein, a significant target in cancer therapy. ijpsonline.comijpsonline.com These studies help to rationalize the observed biological activity and guide the design of more potent inhibitors.

Binding Affinity Predictions

Beyond just predicting the binding mode, molecular docking programs can also estimate the binding affinity of a ligand for its target, often expressed as a docking score or a predicted binding free energy. While these predictions are approximations, they are incredibly useful for prioritizing compounds for synthesis and experimental testing. In a study of novel benzo[b] rsc.orgnih.govnaphthyridine derivatives as DNA binding agents, docking studies were used to predict their binding energies, with one derivative, benzo[b] rsc.orgnih.govnaphthyridine-5-thiol, showing a promising binding energy of -7.16 kcal/mol. nih.gov This highlights the utility of these computational methods in identifying promising lead compounds.

Computational Technique Purpose Example in Naphthyridine Research
Molecular DockingPredicts the binding orientation and interactions of a ligand with a target.Elucidating the binding mode of benzo[h] rsc.orgnih.govnaphthyridin-2(1H)-one analogues to the mTOR protein. ijpsonline.com
In Silico ScreeningVirtually screens large libraries of compounds against a target.Identifying potential new inhibitors from a database of virtual compounds.
Binding Affinity PredictionEstimates the strength of the ligand-target interaction.Predicting the binding energy of benzo[b] rsc.orgnih.govnaphthyridine derivatives to DNA. nih.gov

DNA and RNA Interaction Studies

The planar aromatic structure of Benzo[b] rsc.orgnih.govnaphthyridin-2(1H)-one makes it a prime candidate for interaction with nucleic acids, either through intercalation between the base pairs or by binding to the grooves of the DNA/RNA helix. Understanding these interactions is crucial for the development of new anticancer and antiviral agents.

UV-Vis Spectroscopy: UV-Vis spectroscopy is a simple yet powerful technique to study the binding of small molecules to DNA. Intercalation of a compound into the DNA helix typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorption spectrum of the compound. These changes can be used to calculate the binding constant of the interaction. Studies on naphthyridine derivatives have utilized UV-Vis spectroscopy to confirm their interaction with calf thymus DNA (CT-DNA). nih.gov

Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in its length. Intercalating agents, which lengthen the DNA helix by inserting between base pairs, will cause a significant increase in the viscosity of the DNA solution. This method provides strong evidence for an intercalative binding mode.

Thermal Denaturation: The melting temperature (Tm) of DNA, at which the double helix dissociates into single strands, is increased in the presence of a molecule that stabilizes the double-helical structure. By monitoring the absorbance of a DNA solution at 260 nm as a function of temperature, the change in Tm upon addition of a compound can be determined, providing information about its binding and stabilizing effect.

Fluorescence Spectroscopy for Molecular Probes and Interactions

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the photophysical properties of Benzo[b] rsc.orgnih.govnaphthyridin-2(1H)-one and its derivatives, as well as their interactions with biological macromolecules.

Future Research Directions and Academic Prospects

Development of Novel and Sustainable Synthetic Methodologies

The advancement of Benzo[b]naphthyridin-2(1H)-one-based therapeutics is intrinsically linked to the efficiency and environmental footprint of their synthesis. Future research will prioritize the development of novel and sustainable methods that are not only high-yielding but also adhere to the principles of green chemistry.

A significant area of focus will be the continued exploration of microwave-assisted organic synthesis (MAOS). This technology has already demonstrated its potential to dramatically reduce reaction times, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. Further research will involve the systematic optimization of microwave parameters for key bond-forming reactions in the synthesis of the Benzo[b]naphthyridin-2(1H)-one core, such as the Friedländer annulation.

Another promising avenue is the implementation of flow chemistry. Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for straightforward scalability. Adapting and optimizing multi-step syntheses of complex Benzo[b]naphthyridin-2(1H)-one derivatives for flow systems will be a critical step towards more efficient and industrialized production.

Furthermore, the development of novel catalytic systems will be paramount. This includes the design of highly efficient and recyclable heterogeneous catalysts to replace traditional stoichiometric reagents, thereby minimizing waste. The use of earth-abundant metal catalysts as alternatives to precious metals is also a key goal in achieving more sustainable synthetic routes.

Synthetic MethodologyKey AdvantagesFuture Research Focus
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, improved yields, cleaner reactions.Systematic optimization for key bond-forming steps.
Flow ChemistryEnhanced reaction control, improved safety, scalability.Adaptation of multi-step syntheses for continuous flow.
Novel Catalytic SystemsReduced waste, potential for recyclability, cost-effectiveness.Design of heterogeneous and earth-abundant metal catalysts.

Exploration of Undiscovered Biological Targets and Mechanisms

While the inhibition of PARP enzymes is the most well-documented biological activity of the Benzo[b]naphthyridin-2(1H)-one scaffold, its structural features suggest a broader pharmacological potential. A key future direction will be the systematic exploration of previously undiscovered biological targets and mechanisms of action.

Recent studies have begun to hint at the potential for this class of compounds to act as kinase inhibitors. Given the central role of kinases in a multitude of cellular signaling pathways and their dysregulation in numerous diseases, including cancer, the investigation of Benzo[b]naphthyridin-2(1H)-one derivatives as kinase inhibitors is a high-priority research area. This will involve screening against large panels of kinases to identify novel and potent inhibitors, followed by detailed structure-activity relationship (SAR) studies to optimize selectivity and potency.

Beyond kinases, the rigid, planar structure of the Benzo[b]naphthyridin-2(1H)-one core makes it an intriguing candidate for targeting other enzyme classes and protein-protein interactions. Future research should employ unbiased screening approaches, such as phenotypic screening and chemoproteomics, to identify novel cellular effects and molecular targets. Unraveling the polypharmacology of this scaffold could lead to the discovery of new therapeutic applications in areas beyond oncology.

Application of Advanced Computational Modeling for New Derivative Discovery

The design and discovery of new Benzo[b]naphthyridin-2(1H)-one derivatives with enhanced potency, selectivity, and pharmacokinetic properties can be significantly accelerated through the application of advanced computational modeling techniques.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be a valuable tool. The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the structural requirements for potent biological activity. These models can then be used to virtually screen large libraries of hypothetical derivatives, prioritizing the most promising candidates for synthesis and biological evaluation.

Molecular docking and molecular dynamics (MD) simulations will also play a crucial role. By simulating the binding of Benzo[b]naphthyridin-2(1H)-one derivatives to the active sites of their biological targets, researchers can gain a deeper understanding of the key molecular interactions responsible for binding affinity and selectivity. MD simulations can further provide insights into the dynamic behavior of the ligand-protein complex, aiding in the rational design of next-generation inhibitors with improved residence times and efficacy.

Computational MethodApplication in Derivative DiscoveryPotential Outcome
3D-Quantitative Structure-Activity Relationship (3D-QSAR)Predicting the biological activity of virtual derivatives.Prioritization of promising candidates for synthesis.
Molecular DockingSimulating the binding pose and interactions with the target protein.Understanding key binding interactions for rational design.
Molecular Dynamics (MD) SimulationsAnalyzing the dynamic behavior of the ligand-protein complex.Designing inhibitors with improved binding kinetics.

Integration with High-Throughput Screening and Combinatorial Library Synthesis

To fully explore the therapeutic potential of the Benzo[b]naphthyridin-2(1H)-one scaffold, a systematic and high-throughput approach is required. The integration of combinatorial library synthesis with high-throughput screening (HTS) will be a cornerstone of future research efforts.

The development of efficient and versatile synthetic routes amenable to combinatorial chemistry will be essential. This will allow for the rapid generation of large and diverse libraries of Benzo[b]naphthyridin-2(1H)-one derivatives with a wide range of substituents at various positions of the heterocyclic core. Techniques such as parallel synthesis and diversity-oriented synthesis will be instrumental in this regard.

These combinatorial libraries can then be subjected to HTS against a wide array of biological targets, including enzyme panels, receptor binding assays, and cell-based assays. This unbiased approach significantly increases the probability of discovering novel hits for previously unexplored therapeutic targets. The data generated from HTS campaigns will be invaluable for identifying initial SAR trends and for guiding the subsequent lead optimization process. The synergy between combinatorial synthesis and HTS will undoubtedly accelerate the discovery of new drug candidates based on the Benzo[b]naphthyridin-2(1H)-one scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzo[b][1,8]naphthyridin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, polyphosphoric acid (PPA) is used as a catalyst at 478–483 K for 5 hours to promote ring closure . Post-reaction purification involves column chromatography with petroleum ether:ethyl acetate (96:4) to isolate the product. Alternative routes include three-component reactions using barbituric acid and ammonia under reflux conditions, yielding derivatives in moderate-to-high purity .
  • Optimization Tips :

  • Monitor reaction progress via TLC.
  • Adjust solvent polarity during chromatography to improve separation.
  • Use catalytic PPA for faster cyclization.

Q. How is the structural characterization of Benzo[b][1,8]naphthyridin-2(1H)-one performed?

  • Techniques :

  • X-ray crystallography : Determines bond lengths (e.g., C1–C2 = 1.739 Å) and dihedral angles (e.g., 3.08° planarity in the naphthyridine core) .
  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and hydrogen bonding (e.g., methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry : Exact mass (e.g., 210.274 g/mol) aligns with theoretical values .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Properties :

  • Melting point : 119.5–120°C (ethanol recrystallization) .
  • LogP : ~1.9 (moderate hydrophobicity) .
  • pKa : ~3.89 (weakly acidic due to lactam moiety) .
    • Stability : Degrades under prolonged UV exposure; store in amber vials at −20°C.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of Benzo[b][1,8]naphthyridin-2(1H)-one derivatives?

  • Methods :

  • Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like DNA topoisomerases or kinase enzymes .
  • DFT calculations : Gaussian 16 optimizes geometries and calculates frontier molecular orbitals (e.g., HOMO-LUMO gap ~4.2 eV) to predict reactivity .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., –Cl) show enhanced DNA intercalation in silico, correlating with experimental IC50 values .

Q. What strategies resolve contradictions in reported biological data for naphthyridine derivatives?

  • Approach :

  • Dose-response analysis : Validate IC50 values across multiple assays (e.g., ADP-Glo™ kinase assays vs. MTT cytotoxicity tests) .
  • SAR studies : Compare substituent effects (e.g., 7-ethyl-2,4-dimethyl groups improve antimicrobial activity by 3-fold) .
    • Data Interpretation : Conflicting solubility data may arise from polymorphic forms; use DSC to identify crystalline phases .

Q. How are structure-activity relationships (SAR) established for anticancer derivatives?

  • Protocol :

Synthesize analogs with varied substituents (e.g., alkyl chains, halogens).

Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using flow cytometry to assess apoptosis.

Correlate electronic properties (Hammett σ values) with activity trends .

  • Key Finding : 10-(Phenylmethyl) substitution enhances cytotoxicity (IC50 = 8.2 µM) via π-stacking with DNA .

Analytical and Experimental Design

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Detect impurities <0.1% .
  • Elemental Analysis : Confirm purity >98% by matching C/H/N/O percentages to theoretical values (e.g., C: 79.97%, H: 6.71%) .

Q. How do solvent choices impact recrystallization efficiency?

  • Solvent Screening : Methanol yields high-purity crystals (mp 166–168°C) due to moderate polarity . Ethanol is preferred for thermally sensitive derivatives .
  • Table :

SolventPurity (%)Crystal Size (µm)
Methanol99.550–100
Ethanol98.220–50

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